molecular formula C10H13Br B6251907 2-(1-bromoethyl)-1,3-dimethylbenzene CAS No. 292820-32-7

2-(1-bromoethyl)-1,3-dimethylbenzene

Cat. No.: B6251907
CAS No.: 292820-32-7
M. Wt: 213.1
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Description

2-(1-Bromoethyl)-1,3-dimethylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where a bromine atom is attached to an ethyl group at the second position, and two methyl groups are attached to the first and third positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromoethyl)-1,3-dimethylbenzene typically involves the bromination of 1,3-dimethylbenzene (m-xylene) using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is introduced to the ethyl group at the second position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-1,3-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a strong base such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

    Elimination Reactions: Often performed using strong bases like potassium tert-butoxide (KOtBu) in a polar aprotic solvent.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution Reactions: Products include 2-(1-hydroxyethyl)-1,3-dimethylbenzene, 2-(1-cyanoethyl)-1,3-dimethylbenzene, and 2-(1-aminoethyl)-1,3-dimethylbenzene.

    Elimination Reactions: The major product is 1,3-dimethylstyrene.

    Oxidation Reactions: Products include 2-(1-carboxyethyl)-1,3-dimethylbenzene and 2-(1-formylethyl)-1,3-dimethylbenzene.

Scientific Research Applications

2-(1-Bromoethyl)-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.

    Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.

    Industry: Utilized in the production of polymers and other materials through controlled radical polymerization techniques.

Mechanism of Action

The mechanism of action of 2-(1-bromoethyl)-1,3-dimethylbenzene involves its interaction with various molecular targets through its bromine atom. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Additionally, the compound can undergo elimination reactions to form alkenes, which can further participate in polymerization reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

2-(1-Bromoethyl)-1,3-dimethylbenzene can be compared with other similar compounds, such as:

    1-Bromo-2,4-dimethylbenzene: Similar structure but with different positions of the bromine and methyl groups, leading to different reactivity and applications.

    2-Bromo-1,3-dimethylbenzene: Lacks the ethyl group, resulting in different chemical properties and reactivity.

    2-(1-Chloroethyl)-1,3-dimethylbenzene: Chlorine atom instead of bromine, which affects the compound’s reactivity and the types of reactions it undergoes.

Properties

CAS No.

292820-32-7

Molecular Formula

C10H13Br

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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